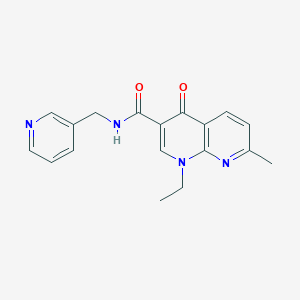![molecular formula C14H13NO4 B5775354 {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
科学研究应用
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The exact mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is not fully understood. However, studies have suggested that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have various biochemical and physiological effects. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to induce apoptosis in cancer cells. {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has several advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over the purity and concentration of the compound. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have low toxicity, making it suitable for use in cell culture experiments. However, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has limitations in terms of its solubility in water, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for research on {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. One area of interest is in the development of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in cancer cells and inflammatory diseases. Finally, studies are needed to investigate the potential use of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in combination with other cancer therapies to enhance their efficacy.
Conclusion:
In conclusion, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is a synthetic compound with potential applications in various fields of scientific research, particularly in cancer research and the treatment of inflammatory diseases. The synthesis method for {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is well-established, and the compound has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid and its potential applications in combination with other cancer therapies.
合成方法
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-furoic acid with aniline, followed by acylation with 4-chloroacetic acid. The resulting intermediate is then reduced to yield {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. This method has been reported to yield a high purity product, making it suitable for various research applications.
属性
IUPAC Name |
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)14(18)15-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLIRBDGNUAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7031226 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)






![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)